molecular formula C8H5Cl2F3 B3043378 1-(Dichloromethyl)-3-(trifluoromethyl)benzene CAS No. 85301-66-2

1-(Dichloromethyl)-3-(trifluoromethyl)benzene

Cat. No. B3043378
CAS RN: 85301-66-2
M. Wt: 229.02 g/mol
InChI Key: YHSJPSUQWJNGQJ-UHFFFAOYSA-N
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Description

“1-(Dichloromethyl)-3-(trifluoromethyl)benzene” is a compound that contains a benzene ring, which is a cyclic compound with 6 carbon atoms and alternating double bonds. It has a dichloromethyl group (-CHCl2) attached to one carbon of the ring and a trifluoromethyl group (-CF3) attached to a carbon three positions away .


Synthesis Analysis

The synthesis of such a compound would likely involve the introduction of the dichloromethyl and trifluoromethyl groups onto a benzene ring. Trifluoromethylation is a common reaction in organic chemistry, and there have been recent advances in trifluoromethylation of carbon-centered radical intermediates . The dichloromethyl group could potentially be introduced through a similar radical-based mechanism .


Molecular Structure Analysis

The benzene ring in the molecule provides a planar, aromatic system. The electronegative chlorine and fluorine atoms in the dichloromethyl and trifluoromethyl groups will pull electron density away from the benzene ring, making those positions less electron-rich .


Chemical Reactions Analysis

The presence of the dichloromethyl and trifluoromethyl groups could make the compound susceptible to reactions that involve the breaking of carbon-halogen bonds. For example, under certain conditions, it might undergo nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the dichloromethyl and trifluoromethyl groups. These groups are quite electronegative, which could result in the molecule having a dipole moment. The presence of these halogens could also influence the compound’s boiling point, melting point, and solubility .

Scientific Research Applications

Safety and Hazards

While specific safety and hazard data for this compound is not available, compounds containing benzene rings can be hazardous due to the potential for benzene to cause cancer . Additionally, compounds containing halogens can be hazardous to the environment and may be harmful or toxic if ingested or inhaled .

Future Directions

The future directions for research on this compound could involve exploring its potential applications, such as in the development of pharmaceuticals or materials, given the importance of trifluoromethyl groups in these areas . Further studies could also explore the reactivity of this compound and develop new synthetic methods for its preparation .

properties

IUPAC Name

1-(dichloromethyl)-3-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2F3/c9-7(10)5-2-1-3-6(4-5)8(11,12)13/h1-4,7H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHSJPSUQWJNGQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2F3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Dichloromethyl)-3-(trifluoromethyl)benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Dichloromethyl)-3-(trifluoromethyl)benzene
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1-(Dichloromethyl)-3-(trifluoromethyl)benzene
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Reactant of Route 4
1-(Dichloromethyl)-3-(trifluoromethyl)benzene
Reactant of Route 5
1-(Dichloromethyl)-3-(trifluoromethyl)benzene
Reactant of Route 6
1-(Dichloromethyl)-3-(trifluoromethyl)benzene

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